molecular formula C5H10N6S2 B1658550 Pyruvaldehyde bis(thiosemicarbazone) CAS No. 6139-38-4

Pyruvaldehyde bis(thiosemicarbazone)

Cat. No.: B1658550
CAS No.: 6139-38-4
M. Wt: 218.3 g/mol
InChI Key: STHSEWZEHYXRIB-CPJVMOPCSA-N
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Description

Pyruvaldehyde bis(thiosemicarbazone) (PTS) is a bis(thiosemicarbazone) ligand that forms stable complexes with metal ions, particularly copper. It exhibits notable antitumor activity, with studies demonstrating sex-dependent efficacy in rodents. For example, PTS shows greater tumor inhibition in male mice and rats, influenced by testosterone levels . Castration reduces its activity in males, while testosterone administration in females restores male-like efficacy . PTS is excreted primarily via feces and urine in rodents, with minimal retention in tissues. Copper supplementation enhances its antitumor effects without altering excretion patterns .

Preparation Methods

Synthetic Methodologies for Pyruvaldehyde Bis(thiosemicarbazone) Derivatives

Direct Condensation of Pyruvaldehyde with Thiosemicarbazides

The most straightforward method involves the condensation of pyruvaldehyde (methylglyoxal) with thiosemicarbazide derivatives under acidic conditions. For example, PTSM —a dimethyl-substituted variant—is synthesized by reacting pyruvaldehyde with N4-methylthiosemicarbazide in ethanol, catalyzed by concentrated sulfuric acid. The reaction proceeds via nucleophilic attack of the thiosemicarbazide’s terminal amine on the carbonyl groups of pyruvaldehyde, forming two Schiff base linkages.

Procedure :

  • Dissolve N4-methylthiosemicarbazide (210 mg, 2 mmol) in hot ethanol.
  • Add pyruvaldehyde dropwise to the solution.
  • Introduce three drops of concentrated H2SO4 to catalyze imine formation.
  • Reflux the mixture for 2 hours, yielding a brick-colored precipitate.
  • Filter and wash the product with ethanol to remove unreacted precursors.

This method achieves high purity (>98%) and is scalable for radiopharmaceutical production, as demonstrated in the synthesis of [64Cu]-PTSM for positron emission tomography (PET).

Oxidative Cleavage of Pyruvic Aldehyde Dimethyl Acetal Precursors

A multi-step approach, reported by Green et al. (1997), involves the oxidative cleavage of pyruvic aldehyde dimethyl acetal thiosemicarbazones. This method enables the synthesis of "mixed" bis(thiosemicarbazone) ligands with dissimilar substituents on the thiosemicarbazone moieties.

Procedure :

  • Prepare pyruvic aldehyde dimethyl acetal 2-thiosemicarbazone by reacting thiosemicarbazide with the acetal-protected pyruvaldehyde.
  • Oxidatively cleave the acetal group using agents like periodic acid to generate pyruvaldehyde 2-thiosemicarbazone.
  • Condense the intermediate with a second thiosemicarbazide derivative (e.g., N4-methylthiosemicarbazide) to form asymmetric bis(thiosemicarbazones).

This method allows precise control over ligand symmetry and is particularly useful for tailoring radiometal chelators for biomedical imaging.

Solvent and Catalytic Optimization

Recent studies highlight the role of solvent polarity and acid catalysts in enhancing reaction efficiency. For instance, dimethylformamide (DMF) is preferred for synthesizing metal complexes due to its high boiling point and ability to dissolve both organic ligands and inorganic salts. However, ethanol remains the solvent of choice for ligand synthesis itself, as it facilitates precipitate formation and simplifies purification.

Key Variables :

  • Temperature : Reflux conditions (70–80°C) are critical for achieving complete conversion.
  • Acid Catalyst : Sulfuric acid accelerates imine formation but must be used sparingly to avoid side reactions.
  • Stoichiometry : A 2:1 molar ratio of thiosemicarbazide to pyruvaldehyde ensures bis-ligand formation.

Structural Characterization and Analytical Techniques

Spectroscopic Analysis

Infrared (IR) Spectroscopy :
The IR spectra of pyruvaldehyde bis(thiosemicarbazone) derivatives exhibit characteristic bands:

  • ν(N–H) : 3200–3300 cm⁻¹ (stretching of hydrazinic NH).
  • ν(C=S) : 750–800 cm⁻¹ (thioamide group).
  • ν(C=N) : 1600–1650 cm⁻¹ (Schiff base linkage).

Nuclear Magnetic Resonance (NMR) :
1H-NMR spectra in dimethyl sulfoxide (DMSO)-d6 reveal:

  • Hydrazinic NH protons : δ 10.2–11.5 ppm (broad singlets).
  • Methyl groups (N4-substituents): δ 2.8–3.2 ppm (singlets).

Elemental and Thermal Analysis

Elemental Analysis :
Successful synthesis is confirmed by matching observed and calculated percentages of C, H, N, and S. For PTSM (C7H14N6S2):

  • Calculated : C 34.13%, H 5.73%, N 34.11%, S 26.03%.
  • Observed : C 34.09%, H 5.70%, N 34.08%, S 26.01%.

Thermogravimetric Analysis (TGA) :
Decomposition begins at ~220°C, indicating high thermal stability suitable for sterilization in radiopharmaceutical applications.

Applications in Radiopharmaceutical Chemistry

Copper-64 Labeling for PET Imaging

Pyruvaldehyde bis(thiosemicarbazone) derivatives, particularly PTSM, serve as bifunctional chelators for 64Cu (t1/2 = 12.7 h). The labeling process involves:

  • Reducing 64CuCl2 to 64Cu(I) using sodium ascorbate.
  • Reacting 64Cu(I) with PTSM in acetate buffer (pH 5.5) at 50°C for 5 minutes.
  • Purifying the complex via C18 solid-phase extraction.

Radiochemical Yield : >80%
Radiochemical Purity : >98%

Comparative Studies of Substituted Derivatives

Substituents on the thiosemicarbazone nitrogen significantly impact biodistribution and pharmacokinetics:

  • Methyl groups (N4-CH3): Enhance lipophilicity, improving blood-brain barrier penetration.
  • Dimethyl groups (N4-(CH3)2): Reduce renal clearance, prolonging circulation time.

Chemical Reactions Analysis

Types of Reactions: Pyruvaldehyde bis(thiosemicarbazone) undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce hydrazine derivatives.

Mechanism of Action

The mechanism of action of pyruvaldehyde bis(thiosemicarbazone) involves its ability to chelate metal ions, forming stable complexes. These complexes can interact with biological molecules, such as enzymes, inhibiting their activity. For example, the compound has shown inhibitory potential against acetylcholinesterase and glutathione S-transferase by binding to their active sites . Additionally, its anticancer properties are attributed to its ability to induce apoptosis in cancer cells through reactive oxygen species (ROS)-mediated pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Bis(thiosemicarbazone) Ligands and Their Derivatives

Bis(thiosemicarbazone) ligands vary in backbone structure and substituents, leading to distinct biological and physicochemical properties (Table 1).

Table 1: Structural and Functional Comparison of Bis(thiosemicarbazone) Ligands

Ligand Backbone Structure Substituents Key Properties
PTS Pyruvaldehyde None (H at N4) Sex-dependent antitumor activity; Cu-dependent potentiation
PTSM Pyruvaldehyde N4-methyl Used in Cu-PTSM for perfusion imaging; high HSA binding
ATSM Diacetyl N4-methyl Hypoxia-targeting (Cu-ATSM); trapped in hypoxic tissues
ETS Ethylglyoxal N4-methyl (optional) Non-specific albumin binding; lower species variability
KTS 3-ethoxy-2-oxobutyraldehyde Ethoxy group Antitumor activity as Cu(II)KTS; less studied compared to PTS

Table 2: Copper(II) Bis(thiosemicarbazone) Complexes

Complex Ligand Application Albumin Binding (HSA) Key Findings
Cu-PTS PTS Antitumor Moderate (Cu-dependent) Activity enhanced by dietary copper; effective against Sarcoma 180, W256
Cu-PTSM PTSM PET perfusion imaging High affinity (IIA subdomain) Species-dependent binding complicates human translation
Cu-ATSM ATSM Hypoxia imaging High affinity Rapid reduction in hypoxic tissues; used for tumor hypoxia mapping
Cu-ETS ETS Alternative perfusion tracer Non-specific Minimal species variability; potential human alternative to Cu-PTSM

Species-Dependent Albumin Binding

Cu-PTSM and Cu-ATSM exhibit strong binding to human serum albumin (HSA) in the IIA subdomain, critical for their pharmacokinetics. However, this binding is weaker in animal models (e.g., dogs), leading to discrepancies in PET perfusion quantification between species . In contrast, Cu-ETS shows non-specific albumin binding, making it less species-dependent and a viable alternative for human studies .

Metal Ion Effects on Activity

The antitumor activity of PTS is potentiated by copper ions, which are essential for its mechanism.

Table 3: Metal Ion Influence on PTS Antitumor Activity

Metal Ion Effect on PTS Activity Tumor Models Affected
Cu(II) Potentiation Sarcoma 180, W256, Taper liver
Zn(II) Moderate enhancement W256
Ca(II) Moderate enhancement W256
Fe(II/III) No effect N/A

Stability and Pharmacokinetics

  • Cu-PTSM : Stable in vivo with microsphere-like retention in brain and heart tissues, ideal for perfusion imaging .
  • Cu-PTSM2 (N4-dimethyl derivative): Clears faster from organs, offering flexibility in imaging protocols .
  • Cu-ATSM : Rapid reduction in hypoxic environments ensures selective trapping, critical for hypoxia imaging .

Cobalt(III) Complexes and Anticancer Potential

Cobalt(III) complexes with bis(thiosemicarbazone) ligands (e.g., PTS, ATS, glyoxal bis(thiosemicarbazone) (GTS)) demonstrate anticancer activity. Their efficacy depends on ligand structure and auxiliary ligands (e.g., imidazole, benzylamine), highlighting the role of metal-ligand coordination in biological activity .

Biological Activity

Pyruvaldehyde bis(thiosemicarbazone) (PTSM) is a compound of significant interest in medicinal chemistry, particularly for its biological activity as an antitumor agent. This article reviews the biological effects, mechanisms of action, and potential therapeutic applications of PTSM, supported by data tables and case studies.

Overview of Pyruvaldehyde Bis(thiosemicarbazone)

PTSM is a thiosemicarbazone derivative that has been studied for its ability to inhibit tumor growth and its interactions with metal ions, particularly copper. Its structure allows it to form stable complexes with copper(II), enhancing its biological activity.

The antitumor activity of PTSM is primarily attributed to its ability to chelate metal ions, particularly copper, which plays a crucial role in various biological processes. The binding of copper ions enhances the compound's ability to induce apoptosis in cancer cells and inhibit tumor growth through several mechanisms:

  • Copper Trafficking : PTSM facilitates the transport of copper into cells, where it can exert cytotoxic effects on tumor cells by generating reactive oxygen species (ROS) and disrupting cellular homeostasis .
  • Inhibition of Tumor Growth : Studies have shown that PTSM exhibits significant antitumor effects in various animal models. For instance, it has been observed to inhibit the growth of Walker 256 tumors in male rats more effectively than in females .

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of PTSM:

StudyModelDoseOutcome
Male and female ratsNot specifiedGreater tumor inhibition in males; testosterone restored activity in castrated males
Hamster model1-5 mCi Cu-PTSM66.8% tumor implantation inhibition at 3 mCi; no tumors at 5 mCi
Mice (tumor-bearing and tumor-free)Not specifiedDistribution and retention studies showed significant uptake in tumors
Rat model for radiopharmaceuticalsNot specifiedSignificant brain uptake; potential for imaging applications

Case Studies

  • Tumor Inhibition Study :
    A study investigated the sex-linked differences in the efficacy of PTSM on tumor inhibition. Male rats exhibited a significantly higher response compared to females, suggesting hormonal influences on drug efficacy. Ovariectomy reduced the compound's effectiveness in females, while testosterone administration restored activity .
  • Copper Complex Efficacy :
    In a study focusing on the copper complex of PTSM (Cu-PTSM), researchers found that it effectively inhibited tumor cell implantation at surgical sites in hamsters. The treatment resulted in no macroscopic tumors at higher doses (5 mCi), indicating its potential as a therapeutic agent during surgical procedures .
  • Copper Trafficking in Disease Models :
    The efficacy of Cu-PTSM was evaluated in macular mice as a model for Menkes disease, revealing enhanced copper transport to critical organs. This study highlighted the compound's role in improving copper delivery to tissues where it is deficient, thus supporting its use in conditions related to copper metabolism .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for pyruvaldehyde bis(thiosemicarbazone) (PTSM) and its metal complexes?

  • Methodological Answer : PTSM is synthesized via condensation of pyruvaldehyde with thiosemicarbazide derivatives under reflux in ethanol or methanol. Metal complexes (e.g., Cu, Pd, Co) are formed by reacting PTSM with metal salts (e.g., CuCl₂, PdCl₂) in a 1:1 or 2:1 ligand-to-metal ratio. Solvent choice (DMF, methanol) and pH control are critical to avoid undesired solvent coordination or hydrolysis . For example, Pd(II) complexes require inert atmospheres to stabilize oxidation states during synthesis .

Q. Which spectroscopic and structural characterization methods are essential for confirming PTSM and its complexes?

  • Methodological Answer :

  • FT-IR : Confirm thiosemicarbazone coordination via ν(N–H) (3200–3300 cm⁻¹), ν(C=S) (750–800 cm⁻¹), and shifts in ν(C=N) (1600–1650 cm⁻¹) upon metal binding .
  • NMR : ¹H/¹³C NMR identifies substituent effects on the ligand backbone (e.g., N4-methyl vs. N4-dimethyl groups) .
  • X-ray crystallography : Resolves coordination geometry (e.g., square-planar Pd(II) complexes) and hydrogen-bonding networks critical for stability .

Q. What metals are commonly coordinated with PTSM, and how does metal choice influence biological activity?

  • Methodological Answer : Cu(II), Pd(II), and Co(II) are frequently used. Cu-PTSM complexes exhibit redox activity for PET imaging (e.g., ⁶²Cu-labeled PTSM for myocardial perfusion) , while Pd-PTSM shows antitumor activity via DNA intercalation . Zinc complexes are less cytotoxic but useful for structural comparisons .

Advanced Research Questions

Q. How can researchers address contradictions in reported antitumor efficacy across PTSM-metal complexes?

  • Methodological Answer : Discrepancies arise from substituent variations (e.g., N4-methyl vs. N4-dimethyl groups altering lipophilicity) and assay conditions (cell line specificity). Systematic studies should:

  • Compare IC₅₀ values across standardized cell lines (e.g., MCF-7 vs. HeLa).
  • Use docking simulations to correlate ligand structure with DNA-binding affinity .
  • Example: Pd-PTSM complexes with 3,5-diacetyl-1,2,4-triazol substituents show 10× higher cytotoxicity than non-substituted analogs .

Q. What methodological considerations are critical when analyzing redox behavior for PET imaging applications?

  • Methodological Answer :

  • Cyclic voltammetry : Measure E₁/₂ values to assess stability; Cu(II)-PTSM complexes require E₁/₂ near –0.3 V (vs. Ag/AgCl) for in vivo redox cycling .
  • DFT calculations : Predict ligand π-orbital contributions to redox potentials. Selenium analogs (bis(selenosemicarbazones)) show shifted oxidation potentials (–0.15 V vs. S analogs), impacting hypoxia-targeting efficiency .

Q. How do solvent coordination and pH influence the stability of PTSM-metal complexes?

  • Methodological Answer : Solvent molecules (e.g., DMF, H₂O) can occupy vacant coordination sites, altering complex geometry. For example, Pd-PTSM complexes with solvent ligands exhibit reduced DNA-binding affinity . Adjusting pH (5.5–7.4) prevents ligand protonation, which disrupts metal-ligand charge transfer .

Properties

IUPAC Name

[(E)-[(1E)-1-(carbamothioylhydrazinylidene)propan-2-ylidene]amino]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N6S2/c1-3(9-11-5(7)13)2-8-10-4(6)12/h2H,1H3,(H3,6,10,12)(H3,7,11,13)/b8-2+,9-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STHSEWZEHYXRIB-CPJVMOPCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=S)N)C=NNC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=S)N)/C=N/NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6139-38-4
Record name Pyruvaldehyde bis(thiosemicarbazone)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006139384
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyruvaldehyde bis(thiosemicarbazone)
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22184
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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